2-(2-Bromoacetamido)benzoic acid

Description

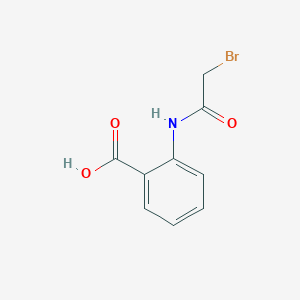

2-(2-Bromoacetamido)benzoic acid is a halogenated aromatic compound featuring a benzoic acid backbone substituted with a bromoacetamido group at the ortho position. This structure confers reactivity suitable for applications in organic synthesis, pharmaceuticals, and biochemical conjugates.

The compound is synthesized via the reaction of 2-aminobenzoic acid with 2-bromoacetyl chloride in dichloromethane, catalyzed by triethylamine. Yields typically range from moderate to high, depending on reaction conditions and purification methods .

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

2-[(2-bromoacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H8BrNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |

InChI Key |

QZWSCOXXIITFGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Structure : Replaces the bromine atom with an ethoxy group (C₂H₅O).

- Synthesis : Prepared via similar acylation reactions, substituting bromoacetyl chloride with ethoxycarbonylacetyl chloride.

- Physical Properties :

- Crystallizes in a triclinic system (space group P1) with unit cell parameters:

- a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å

- α = 106.784°, β = 97.222°, γ = 92.444° .

- Reactivity : The ethoxy group stabilizes the carbonyl moiety, reducing electrophilicity compared to the bromine-containing analog.

2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid

- Structure : Incorporates a benzamido and methoxy group, increasing steric bulk.

- Key Difference : The benzamido group enhances π-π stacking interactions, which may improve binding to aromatic residues in proteins.

2-Benzoylbenzoic Acid Derivatives

- Examples : 2-(4-Methylbenzoyl)benzoic acid, 2-(4-Methoxybenzoyl)benzoic acid.

- Binding Affinity : These derivatives exhibit lower ΔGbinding values for T1R3 receptors compared to 2-(2-bromoacetamido)benzoic acid, suggesting reduced receptor-ligand interaction efficiency .

- Structural Impact : Substitution at the para position (methyl or methoxy) reduces steric hindrance but diminishes electrophilic reactivity.

Bromoacetylated Phenylboronic Acid Esters

- Examples : PN-6844 (2-(Bromoacetamido)phenylboronic acid pinacol ester).

- Applications : Used in Suzuki-Miyaura cross-coupling reactions for bioconjugation or drug delivery systems. The boronic acid group enables covalent binding to diols (e.g., in carbohydrates) .

- Comparison : The bromoacetamido group in these compounds retains reactivity for alkylation, similar to this compound.

DOTA-Peptide Immunoconjugates

- Example: 2-Iminothiolane-2-[p-(bromoacetamido)benzyl]-DOTA-ChL6.

- Biomedical Relevance: Conjugates with bromoacetamido linkers show higher liver accumulation and radiation doses compared to catabolizable peptide-linked analogs. This highlights the trade-off between linker stability and metabolic clearance in radioimmunotherapy .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.